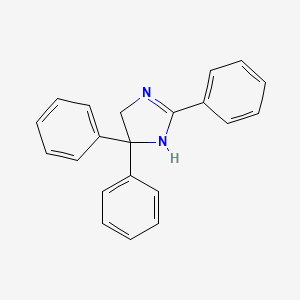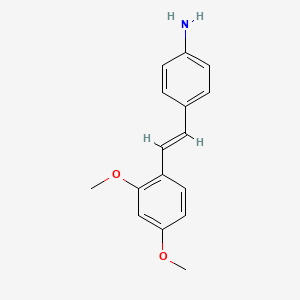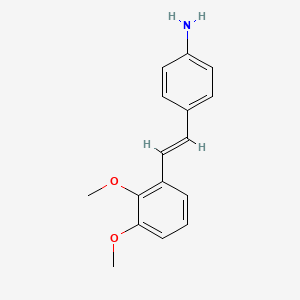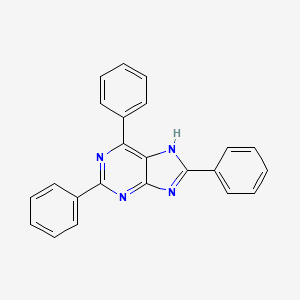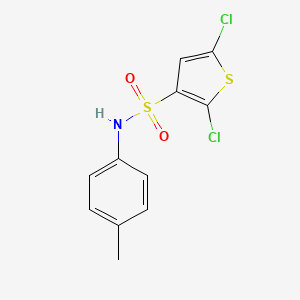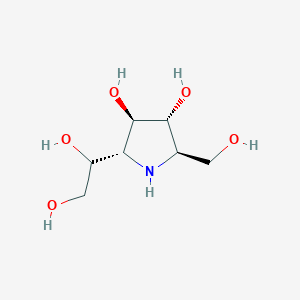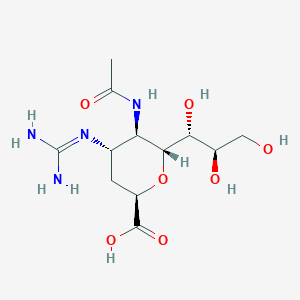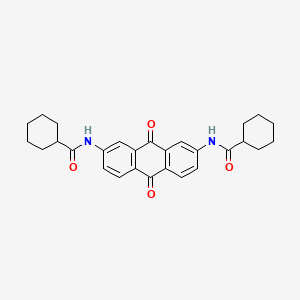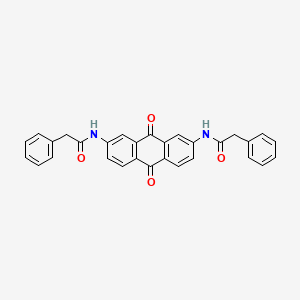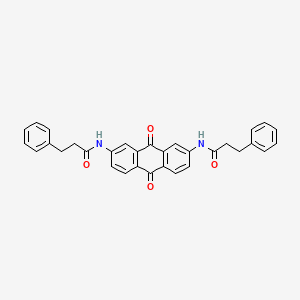
2,7-Bis(phenylpropionamido)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de 2,7-Bis(fenilpropionamido)antraquinona típicamente implica la acetilación de 2,7-diaminoantraquinona. El proceso incluye los siguientes pasos :
Material de partida: 2,7-diaminoantraquinona.
Acetilación: La 2,7-diaminoantraquinona se acetila para introducir los grupos fenilpropionamido.
Condiciones de reacción: La reacción se lleva a cabo en presencia de un agente acetilante adecuado, como el anhídrido acético, bajo condiciones controladas de temperatura y pH.
Los métodos de producción industrial pueden implicar rutas sintéticas similares pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
2,7-Bis(fenilpropionamido)antraquinona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la parte de quinona en hidroquinona.
Sustitución: Los grupos fenilpropionamido pueden sufrir reacciones de sustitución con nucleófilos adecuados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
2,7-Bis(fenilpropionamido)antraquinona tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor para sintetizar otros derivados de antraquinona.
Biología: Estudiado por sus interacciones con macromoléculas biológicas, como el ADN.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 2,7-Bis(fenilpropionamido)antraquinona implica su interacción con proteínas celulares y ADN. Se sabe que inhibe la actividad de la telomerasa, que es crucial para la replicación de los terminales cromosómicos en las células cancerosas. Al inhibir la telomerasa, el compuesto puede inducir la apoptosis en las células cancerosas, mostrando así sus efectos anticancerígenos .
Comparación Con Compuestos Similares
2,7-Bis(fenilpropionamido)antraquinona es único en comparación con otros derivados de antraquinona debido a su patrón de sustitución específico y su actividad biológica. Compuestos similares incluyen:
Doxorubicina: Un antibiótico antraciclínico con un núcleo de antraquinona similar, utilizado como agente anticancerígeno.
Mitoxantrona: Otro derivado de antraquinona utilizado en la terapia contra el cáncer.
Estos compuestos comparten el núcleo de antraquinona pero difieren en sus patrones de sustitución y actividades biológicas específicas, destacando la singularidad de 2,7-Bis(fenilpropionamido)antraquinona en su mecanismo de acción y aplicaciones.
Propiedades
Fórmula molecular |
C32H26N2O4 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
N-[9,10-dioxo-7-(3-phenylpropanoylamino)anthracen-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C32H26N2O4/c35-29(17-11-21-7-3-1-4-8-21)33-23-13-15-25-27(19-23)32(38)28-20-24(14-16-26(28)31(25)37)34-30(36)18-12-22-9-5-2-6-10-22/h1-10,13-16,19-20H,11-12,17-18H2,(H,33,35)(H,34,36) |
Clave InChI |
SZRGPNHLVDLPHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


